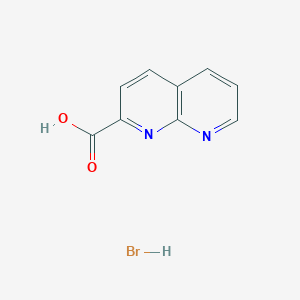

1,8-Naphthyridine-2-carboxylic acid hydrobromide

描述

属性

IUPAC Name |

1,8-naphthyridine-2-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.BrH/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSAGHGPHBWHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 1,8-Naphthyridine-2-carboxylic Acid

A. Friedlander Condensation Approach

The Friedlander reaction remains the most prominent method for constructing the 1,8-naphthyridine core. This reaction involves the condensation of a 2-aminonicotinaldehyde with an active methylene carbonyl compound. Recent advancements have enabled the reaction to proceed under green chemistry conditions, notably in water using choline hydroxide as a catalyst, which eliminates the need for metal catalysts and hazardous organic solvents.

- React 2-aminonicotinaldehyde with a β-diketone or β-ketoester in water.

- Use choline hydroxide as a catalyst.

- Heat the mixture (typically at 80–100°C) for several hours.

- Isolate the product by filtration and recrystallization.

- High yield (>90% in optimized conditions).

- Environmentally friendly (aqueous medium, metal-free).

- Scalable to gram quantities.

B. Decarboxylation and Substitution Methods

Alternative synthetic routes involve the decarboxylation of 3-carboxylic acid derivatives to yield 2-substituted 1,8-naphthyridines, which can then be functionalized to introduce the carboxylic acid at the 2-position. However, these methods are less direct and may involve additional steps, such as bromination or hydrolysis, depending on the starting materials.

Conversion to Hydrobromide Salt

Once the free acid is obtained, the hydrobromide salt is prepared via a straightforward acid-base reaction:

- Dissolve 1,8-naphthyridine-2-carboxylic acid in a suitable solvent (commonly ethanol or water).

- Add stoichiometric or slight excess hydrobromic acid (HBr) solution.

- Stir at room temperature or gently heat to ensure complete reaction.

- Evaporate the solvent or cool to precipitate the hydrobromide salt.

- Isolate by filtration and dry under reduced pressure.

- The reaction is typically quantitative, as the hydrobromide salt readily precipitates from solution.

- Purity can be enhanced by recrystallization from ethanol or water.

Comparative Data Table

Research Findings and Analysis

- The Friedlander condensation, especially when catalyzed by choline hydroxide in water, offers an efficient, sustainable, and high-yielding pathway for synthesizing 1,8-naphthyridine-2-carboxylic acid derivatives.

- The hydrobromide salt formation is a robust and straightforward process, with high purity and yield, suitable for both laboratory and industrial scales.

- Alternative methods, such as decarboxylation of 3-carboxylic acids, are less commonly used for this specific target due to lower efficiency and more complex purification steps.

- The choice of method may depend on the desired scale, environmental considerations, and available starting materials.

Summary Table: Key Experimental Conditions

| Step | Temperature (°C) | Time (h) | Catalyst/Base | Isolated Yield (%) |

|---|---|---|---|---|

| Friedlander (ChOH, water) | 80–100 | 4–8 | Choline hydroxide | >90 |

| Classical Friedlander (EtOH, NaOH) | Reflux (78) | 6–12 | Sodium hydroxide | 60–80 |

| Hydrobromide Salt Formation (EtOH/H2O) | RT–50 | 0.5–2 | Hydrobromic acid | ~100 |

化学反应分析

Types of Reactions: 1,8-Naphthyridine-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

科学研究应用

Pharmacological Applications

1. Antihistaminic Activity

Recent studies have highlighted the antihistaminic properties of 1,8-naphthyridine-3-carboxylic acid derivatives. For instance, a study reported that specific derivatives exhibited significant bronchorelaxant effects in guinea pigs, indicating their potential as antiallergic agents. These compounds were shown to inhibit histamine release and reduce airway responsiveness to allergens . The molecular docking studies conducted also provided insights into their binding interactions with H1 receptors, which are crucial for their antihistaminic activity.

2. Antibacterial Properties

The antibacterial efficacy of 1,8-naphthyridine derivatives has been documented extensively. For example, certain derivatives demonstrated bacteriostatic and bactericidal activities against various bacterial strains, including Clostridium welchii . The ability to form amide and hydrazide derivatives enhances their antibacterial potential further.

3. Anti-inflammatory Effects

Research has indicated that compounds derived from 1,8-naphthyridine can exhibit anti-inflammatory properties. A notable derivative, HSR2104, was found to suppress inflammatory responses in LPS-treated BV2 cells by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that these compounds may have therapeutic potential in treating inflammatory diseases.

Synthesis of Derivatives

The synthesis of 1,8-naphthyridine-2-carboxylic acid hydrobromide derivatives is a key area of research. Various methods have been developed for the preparation of these compounds, often involving the modification of the carboxylic acid group to form esters or amides. For instance, lower alkyl esters can be synthesized through esterification reactions with alcohols .

Case Studies

Case Study 1: Antihistaminic Activity Evaluation

In a study evaluating the antihistaminic activity of synthesized 1,8-naphthyridine-3-carboxylic acid derivatives, researchers utilized an in vivo model with guinea pigs. The results indicated that certain derivatives displayed superior efficacy compared to standard antihistamines like chlorpheniramine. The findings suggest that these new compounds could be developed into effective treatments for allergic conditions .

Case Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory mechanisms of HSR2104 derived from 1,8-naphthyridine-2-carboxamide. The compound was shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, which is pivotal in mediating inflammatory responses. This study underscores the potential for developing new anti-inflammatory drugs based on naphthyridine scaffolds .

作用机制

The mechanism by which 1,8-Naphthyridine-2-carboxylic acid hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

1,8-Naphthyridine derivatives vary in substitution patterns and functional groups, significantly altering their physicochemical and biological properties. Key analogues include:

Pharmacokinetic and Physicochemical Properties

- Solubility : The hydrobromide salt of 1,8-naphthyridine-2-carboxylic acid exhibits superior aqueous solubility compared to its free acid form, facilitating drug formulation . In contrast, ester derivatives (e.g., ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate) are more lipophilic, favoring blood-brain barrier penetration .

- Synthetic Complexity : 2-Carboxamide derivatives are synthesized efficiently via one-step amidation , whereas 3-carboxylic acid analogues require multi-step protocols involving heterocyclization and decarboxylation .

- Biological Targets : 2-Carboxamides primarily target inflammatory pathways (e.g., NF-κB), while 3-carboxamides and carboxylic acids show broader antimicrobial and receptor-modulating activities .

Research Findings and Challenges

- Decarboxylation Sensitivity : 1,8-Naphthyridinecarboxylic acids undergo decarboxylation under high temperatures or basic conditions, limiting their stability. Copper catalysts or cyanide ions mitigate this issue .

- ADMET Profiles : In silico studies predict moderate bioavailability for 2-carboxamides (logP ~2.5) but poor blood-brain barrier penetration, whereas 3-carboxamides show favorable CNS permeability .

- Stereoselective Synthesis : Current methods lack regio- and stereoselectivity for introducing pharmacophoric groups, necessitating advanced combinatorial approaches .

生物活性

1,8-Naphthyridine-2-carboxylic acid hydrobromide is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Name : this compound

- CAS Number : 1421454-22-9

- Molecular Formula : C_10H_7BrN_2O_2

Antimicrobial Activity

1,8-Naphthyridine derivatives have shown significant antimicrobial properties. Studies indicate that various derivatives exhibit activity against a range of bacteria and fungi. For instance, compounds with specific substitutions were tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating effectiveness comparable to standard antibiotics such as tetracycline .

Anticancer Activity

Research has highlighted the anticancer potential of 1,8-naphthyridine derivatives. A study focusing on a related compound demonstrated that it inhibited the growth of non-small cell lung cancer (NSCLC) cells by inducing oxidative stress and DNA damage . The mechanism involves the generation of reactive oxygen species (ROS), which leads to apoptosis in cancer cells .

Anti-inflammatory Properties

The anti-inflammatory effects of naphthyridine derivatives have been documented in various studies. These compounds modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby altering metabolic pathways.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing physiological responses.

Case Studies

- Antihistaminic Activity : A study synthesized new derivatives of 1,8-naphthyridine-3-carboxylic acid and evaluated their antihistaminic effects on guinea pig trachea. The results indicated promising bronchorelaxant effects compared to chlorpheniramine, a standard antihistamine .

- Anticancer Efficacy : Another study demonstrated that a derivative exhibited significant cytotoxicity against multiple cancer cell lines, with IC₅₀ values indicating potent activity. The compound also showed efficacy in xenograft models of cancer .

Research Findings Summary Table

常见问题

Q. What are the standard synthetic routes for 1,8-Naphthyridine-2-carboxylic acid hydrobromide?

Methodological Answer: The synthesis typically involves multi-step pathways, including cyclization and functionalization. A common approach is the Gould–Jacobs reaction, where 2-aminopyridine reacts with ethoxy methylene malonate to form intermediates like diethyl 2-((pyridine-2-ylamino)methylene) malonate. Cyclization under reflux with phenoxy ether yields ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. Subsequent hydrolysis with aqueous NaOH produces the carboxylic acid derivative. Hydrobromide salts are formed via reaction with HBr under controlled conditions . Alternative routes include oxidation of 1,8-naphthyridinecarbaldehydes using nitric acid or sodium chlorite .

Q. How is the purity and structural integrity of synthesized derivatives verified?

Methodological Answer:

- Thin-Layer Chromatography (TLC): Monitors reaction progress using solvent systems like CCl₄:MeOH (4:1) .

- Spectroscopic Techniques:

- Elemental Analysis: Validates molecular composition (e.g., C, H, N percentages) .

- Mass Spectrometry: Determines molecular ion peaks (e.g., m/z 390.2 for compound 5a) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 1,8-Naphthyridine-2-carboxylic acid derivatives?

Methodological Answer:

- In Silico Screening: Tools like PASS (Prediction of Activity Spectra for Substances) predict bioactivity (e.g., antihistaminic or antitumor potential) and prioritize compounds for synthesis .

- ADMET Prediction: Evaluates pharmacokinetic properties (e.g., solubility, logP) to reduce experimental attrition .

- Molecular Docking: Assesses binding affinity to target proteins (e.g., histamine receptors) to guide structural modifications .

Q. What strategies resolve discrepancies in elemental analysis data during synthesis?

Methodological Answer: Discrepancies (e.g., C: 74.48% found vs. 74.04% calculated ) may arise from incomplete purification or side reactions. Mitigation steps include:

Q. How to design derivatives for enhanced bioactivity based on structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications: Introduce substituents (e.g., 4-chlorobenzyl or morpholine groups) to improve target binding .

- Bioisosteric Replacement: Substitute functional groups (e.g., replacing -COOH with -CONH₂) to enhance solubility or stability .

- Mechanistic Studies: Evaluate cytotoxicity against cell lines (e.g., MCF7) to correlate substituent effects (e.g., bromo or fluoro groups) with activity .

Contradiction Analysis in Literature

- Decarboxylation Conditions: notes decarboxylation via heating (260°C with Cu catalyst) or irradiation, while uses acidic hydrolysis (9M H₂SO₄ at 130°C). Researchers should test both methods for substrate compatibility .

- Bioactivity Variability: Derivatives with 4-chlorobenzyl groups show antitumor activity, whereas morpholine-substituted analogs may prioritize antihistaminic effects. Target-specific optimization is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。